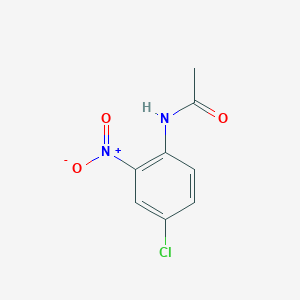

N-(4-chloro-2-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-chloro-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDUNBOWGVRUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383081 | |

| Record name | N-(4-chloro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881-51-6 | |

| Record name | N-(4-chloro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enhanced Reaction Efficiency

Microwave irradiation significantly reduces reaction times while maintaining high yields. A protocol modified from benzimidazole derivative syntheses involves:

Procedure :

-

Mix 4-chloro-2-nitroaniline (1.0 mol) with acetic anhydride (1.2 mol) in DCM.

-

Irradiate at 300 W for 10 minutes.

-

Quench with ice water, filter, and recrystallize.

Outcomes :

-

Yield : 95%

-

Purity : 99% (HPLC)

-

Key Advantage : 10-fold reduction in reaction time compared to conventional methods.

Microwave heating ensures uniform temperature distribution, minimizing thermal degradation. This approach is ideal for high-throughput applications but requires specialized equipment.

Catalytic Methods

Acid-Catalyzed Acetylation

Sulfuric acid (0.5 mol%) as a catalyst enables acetylation at lower temperatures:

Procedure :

-

Combine 4-chloro-2-nitroaniline (1.0 mol), acetic anhydride (1.1 mol), and H₂SO₄ in acetic acid.

-

Reflux at 80°C for 30 minutes.

-

Neutralize with NaOH, filter, and wash.

Outcomes :

Enzyme-Catalyzed Reactions

Lipase-based acetylation offers an eco-friendly alternative:

| Enzyme | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Candida antarctica | Ethyl acetate | 75 | 92 |

| Pseudomonas cepacia | Toluene | 68 | 89 |

While enzymatic methods avoid harsh reagents, yields remain suboptimal for industrial adoption.

Green Chemistry Approaches

Aqueous-Phase Synthesis

Water as a solvent aligns with green chemistry principles:

Procedure :

-

Suspend 4-chloro-2-nitroaniline (1.0 mol) in water.

-

Add acetic anhydride (1.1 mol) and NaOH (1.5 mol) at 25°C.

-

Stir for 4 hours, filter, and dry.

Outcomes :

-

Yield : 87%

-

Purity : 95% (HPLC)

-

Key Advantage : Eliminates organic solvents, reducing environmental impact.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Cost ($/kg) |

|---|---|---|---|---|

| Conventional | 89–93 | 96–98 | 2–4 | 120–150 |

| Microwave | 95 | 99 | 0.17 | 200–220 |

| Acid-Catalyzed | 91 | 97 | 0.5 | 130–160 |

| Aqueous-Phase | 87 | 95 | 4 | 100–120 |

Microwave synthesis offers the highest purity but at double the cost of conventional methods. Aqueous-phase routes are most economical but require longer reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.

Hydrolysis: Acidic or basic conditions, water as solvent.

Major Products Formed

Reduction: 4-chloro-2-aminophenylacetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-chloro-2-nitroaniline and acetic acid.

Scientific Research Applications

Chemistry

N-(4-chloro-2-nitrophenyl)acetamide serves as an important intermediate in the synthesis of various organic compounds. It is utilized in:

- Synthesis of Pharmaceuticals: The compound acts as a precursor for developing pharmacologically active substances.

- Dyes and Pigments Production: It is employed in creating specialty chemicals used in dyes and pigments.

Biology

The compound has been extensively studied for its potential biological activities, particularly:

-

Antimicrobial Properties: Research indicates that this compound exhibits significant antibacterial activity against pathogens like Klebsiella pneumoniae. Its mechanism involves the inhibition of penicillin-binding proteins (PBPs), leading to bacterial cell lysis .

Table 1: Antibacterial Activity Against Klebsiella pneumoniae

Compound Minimum Inhibitory Concentration (MIC) Mechanism of Action This compound 32 µg/mL Inhibition of PBPs leading to cell lysis Control (no treatment) - - - Anticancer Properties: The nitro group can undergo reduction to form reactive intermediates that disrupt cellular processes, potentially leading to cytotoxic effects against cancer cells.

Medicine

In medicinal chemistry, this compound is investigated for its potential use in drug development. Its ability to inhibit specific enzymes or receptors makes it a candidate for targeting metabolic pathways in pathogens or cancer cells .

Case Studies

Recent studies have highlighted the effectiveness of this compound against Klebsiella pneumoniae. One notable study demonstrated that the presence of the chloro atom significantly enhances antibacterial activity by stabilizing the molecule at the target enzyme site, promoting cell lysis through inhibition of PBPs .

Additionally, investigations into its cytotoxicity and mutagenicity have shown favorable results for future in vivo toxicological tests, indicating good parameters for oral use . This suggests that this compound has potential as a therapeutic agent against resistant bacterial strains.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it has been shown to inhibit certain bacterial enzymes, leading to antibacterial activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of N-(4-Chloro-2-nitrophenyl)acetamide and Analogs

Key Findings:

Regiochemistry Effects: The position of substituents (e.g., –Cl, –NO₂) significantly alters reactivity. For example, this compound favors hydrogen-bonded crystal packing , while 2-Chloro-N-(4-nitrophenyl)acetamide (nitro at C4) exhibits distinct solubility and synthetic utility .

– The trifluoromethyl analog () demonstrates increased metabolic stability, a common trait in drug design.

Spectroscopic Signatures: IR spectra of analogs like 2-(4-phenylthiazol-2-ylamino)-N-(4-chloro-2-nitrophenyl)acetamide () reveal characteristic C=O (1642 cm⁻¹), C–N (1341 cm⁻¹), and N–H (3435 cm⁻¹) stretches, aiding structural confirmation .

Synthetic Versatility :

Table 2: Crystallographic Data Comparison

Biological Activity

N-(4-chloro-2-nitrophenyl)acetamide, also known as 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microbial cells. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The chloro group enhances nucleophilic substitution reactions, which can modify the compound's activity and increase its efficacy against pathogens .

Efficacy Against Bacterial Strains

Recent studies have demonstrated that this compound exhibits significant antibacterial activity, particularly against Klebsiella pneumoniae, a common pathogen responsible for various infections. The compound's minimum inhibitory concentration (MIC) against K. pneumoniae has been evaluated, showing promising results that suggest its potential as an antibacterial agent.

Table 1: Antibacterial Activity of this compound

| Compound | MIC (µg/mL) | Bactericidal/Bacteriostatic |

|---|---|---|

| This compound | 32 | Bactericidal |

| Ciprofloxacin | 1 | Bactericidal |

| Meropenem | 0.5 | Bactericidal |

| Cefepime | >64 | Bacteriostatic |

The presence of the chloro atom appears to enhance the compound's antibacterial properties by stabilizing interactions with target enzymes involved in bacterial cell wall synthesis, specifically penicillin-binding proteins (PBPs) .

Cytotoxicity and Safety Profile

Preliminary cytotoxicity assessments indicate that this compound exhibits low toxicity to mammalian cells, suggesting a favorable safety profile for potential therapeutic applications. In vitro studies have shown that it does not significantly induce mutagenicity, making it a candidate for further development as an antibacterial agent .

Case Studies and Research Findings

- Study on Klebsiella pneumoniae : A study evaluated the antibacterial efficacy of this compound against K. pneumoniae. Results indicated that the compound effectively inhibited bacterial growth and demonstrated bactericidal activity at concentrations lower than traditional antibiotics like ciprofloxacin .

- Combination Therapy : Research has explored the synergistic effects of combining this compound with other antibiotics such as meropenem and imipenem. These combinations showed enhanced antibacterial effects, indicating potential for use in treating resistant infections .

Q & A

Q. What are the common synthetic routes for preparing N-(4-chloro-2-nitrophenyl)acetamide?

The synthesis typically involves acetylation of the parent amine (4-chloro-2-nitroaniline) using acetic anhydride or acetyl chloride under controlled conditions. Key steps include:

- Reaction setup : Refluxing the amine with acetic anhydride in a solvent like ethanol or dichloromethane.

- Temperature control : Maintaining temperatures between 60–80°C to optimize yield and minimize side reactions.

- Work-up : Isolation via ice-water quenching, followed by recrystallization from ethanol or ethyl acetate for purity. Characterization is performed using NMR (<sup>1</sup>H, <sup>13</sup>C), IR (to confirm acetyl C=O stretch at ~1680 cm<sup>-1</sup>), and elemental analysis .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example:

- Crystallization : Slow evaporation of ethanolic solutions yields crystals suitable for SC-XRD.

- Key parameters : Bond lengths (e.g., C=O at ~1.22 Å), torsion angles (e.g., nitro group orientation relative to the benzene ring), and intermolecular interactions (e.g., hydrogen bonding patterns) are analyzed .

- Software : SHELX or WinGX suites refine the structure, with residual factors (R1) < 0.05 indicating high accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : <sup>1</sup>H NMR reveals aromatic protons (δ 7.5–8.5 ppm) and the acetamide methyl group (δ ~2.1 ppm). <sup>13</sup>C NMR confirms the carbonyl carbon at δ ~168 ppm .

- IR Spectroscopy : Peaks at ~1520 cm<sup>-1</sup> (NO2 asymmetric stretch) and ~1350 cm<sup>-1</sup> (symmetric stretch) confirm nitro group presence .

- Mass Spectrometry (MS) : Molecular ion [M+H]<sup>+</sup> matches the molecular formula (C8H6ClN2O3), with fragmentation patterns indicating loss of NO2 or Cl groups .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound derivatives be resolved?

Contradictions often arise from variations in assay conditions or structural analogs. Mitigation strategies include:

- Standardized assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and protocols (e.g., MTT assay at 48h incubation).

- SAR studies : Compare analogs (e.g., replacing Cl with Br or modifying the nitro position) to identify critical functional groups .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or COX-2, explaining activity discrepancies .

Q. What computational methods are used to predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict sites susceptible to attack (e.g., nitro or chloro positions) .

- Solvent Effects : PCM models simulate reaction kinetics in polar aprotic solvents (e.g., DMF), showing enhanced reactivity due to stabilization of transition states .

- Transition State Analysis : IRC (Intrinsic Reaction Coordinate) pathways validate proposed mechanisms, such as SNAr at the 4-chloro position .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Solvent Screening : Test solvents with varying polarity (e.g., ethanol, acetonitrile, DMSO) to identify ideal growth conditions.

- Temperature Gradients : Gradual cooling (0.5°C/hour) reduces lattice defects.

- Additives : Small amounts of co-solvents (e.g., 5% dioxane) improve crystal morphology .

Q. What strategies improve the yield of This compound in large-scale syntheses?

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acetylation, reducing reaction time from 12h to 4h .

- Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer, achieving >90% yield with minimal by-products .

- Green Chemistry : Replace acetic anhydride with bio-based acyl donors (e.g., vinyl acetate) in solvent-free conditions .

Data Contradiction Analysis

Q. Why do solubility values reported for this compound vary across studies?

Discrepancies stem from:

- Measurement techniques : Shake-flask vs. HPLC methods yield different results.

- Purity : Impurities (e.g., unreacted starting material) artificially elevate solubility.

- Temperature : Solubility in DMSO increases from 25 mg/mL at 25°C to 40 mg/mL at 37°C .

Q. How to address conflicting thermal stability data in DSC (Differential Scanning Calorimetry) studies?

- Sample Preparation : Ensure identical particle sizes (<50 µm) to avoid thermal lag.

- Heating Rates : Use 10°C/min for reproducibility.

- Atmosphere : Nitrogen vs. air affects decomposition pathways (e.g., oxidative degradation lowers melting points) .

Methodological Best Practices

Q. Q. What safety protocols are critical when handling This compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.